2-(Trimethylsilyl)ethanesulfonyl chloride

Protecting group strategy Orthogonal deprotection Fluoride cleavage

2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl; CAS 106018-85-3; MW 200.76; C₅H₁₃ClO₂SSi) is a sulfonyl chloride reagent distinguished by its terminal trimethylsilyl group. Its primary synthetic value lies in the introduction of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group onto amines, forming sulfonamides that exhibit broad stability yet undergo selective cleavage via fluoride ion.

Molecular Formula C5H13ClO2SSi
Molecular Weight 200.76 g/mol
CAS No. 106018-85-3
Cat. No. B027079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)ethanesulfonyl chloride
CAS106018-85-3
Molecular FormulaC5H13ClO2SSi
Molecular Weight200.76 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCS(=O)(=O)Cl
InChIInChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3
InChIKeyBLPMCIWDCRGIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) 106018-85-3: Class Position and Core Procurement Considerations


2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl; CAS 106018-85-3; MW 200.76; C₅H₁₃ClO₂SSi) is a sulfonyl chloride reagent distinguished by its terminal trimethylsilyl group [1]. Its primary synthetic value lies in the introduction of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group onto amines, forming sulfonamides that exhibit broad stability yet undergo selective cleavage via fluoride ion [2]. The compound is supplied as a liquid (bp 146.8°C/760 mmHg; density 1.059 g/mL at 25°C; n20/D 1.4444), requiring storage at 2–8°C with handling precautions appropriate for a flammable, moisture-sensitive sulfonyl chloride .

Why 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) Cannot Be Arbitrarily Substituted with Other Sulfonyl Chlorides


The substitution of SES-Cl with generic sulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or benzenesulfonyl chloride undermines critical downstream synthetic flexibility. While these alternatives form comparably robust sulfonamide protecting groups, their deprotection requires harsh conditions that lack orthogonality with other common protecting groups (e.g., Boc, tert-butyl esters, TBS ethers) and can degrade sensitive molecular architectures [1]. The SES group uniquely resolves this constraint: its cleavage proceeds via β-elimination triggered by fluoride ion (CsF or TBAF) rather than strong acid or reductive conditions, providing an orthogonal deprotection vector that can be executed in the presence of acid-labile, base-labile, and oxidatively sensitive functionalities [2]. Additionally, the electron-withdrawing sulfonyl moiety of SES activates adjacent nitrogen for subsequent alkylation and acylation reactions—a bifunctional capability that typical sulfonyl chlorides do not effectively provide [3].

Quantitative Differentiation of 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) 106018-85-3 vs. In-Class and Cross-Class Comparators


Fluoride-Mediated Orthogonal Deprotection vs. Traditional Sulfonamide Cleavage Conditions

The SES sulfonamide is cleaved using fluoride ion sources (e.g., CsF in DMF or TBAF in CH₃CN) at ambient to moderately elevated temperatures [1]. In contrast, TsCl- and MsCl-derived sulfonamides require strongly acidic hydrolysis (e.g., concentrated HBr, 48% HBr in phenol), reductive cleavage (Na/NH₃), or strong nucleophilic conditions that are incompatible with acid-labile, base-labile, or reducible functionalities [2].

Protecting group strategy Orthogonal deprotection Fluoride cleavage Sulfonamide chemistry

Peptide Synthesis: Absence of Racemization Compared to Boc and Fmoc Standard Protocols

SES-protected amino acids were employed in peptide coupling reactions under standard peptide synthesis conditions and exhibited no detectable racemization in the resulting peptides [1]. This performance is comparable to widely accepted Boc- and Fmoc-protected amino acids, which also demonstrate minimal racemization under optimized coupling protocols [2].

Peptide synthesis Racemization control Amino acid protection SES-amino acids

Bifunctional Activation/N-Alkylation vs. Direct Alkylation Without Prior Activation

Bis(β-trimethylsilylethanesulfonyl)imide (bis-SES-imide), derived from SES-Cl, undergoes efficient Mitsunobu alkylation with both primary and secondary alcohols, followed by selective mono-cleavage or one-pot cleavage/N-alkylation to afford SES-protected secondary amines [1]. The pKa of the bis-SES-imide N–H (estimated ~5–7 based on sulfonamide class) enables effective deprotonation under Mitsunobu conditions, in contrast to unactivated amines (pKa ~35 for alkylamines) which require harsher activation strategies [2].

N-alkylation Amine activation Mitsunobu reaction alternative SES protecting group

Regioselective Metal-Free Oxidative Cyclization vs. Metal-Dependent Alternative Methodologies

SES-Cl serves as a reactant in regioselective metal-free oxidative cyclization of sulfonamides, enabling the construction of cyclic sulfonamide architectures without transition metal catalysts . In contrast, many alternative oxidative cyclization protocols rely on palladium, copper, or ruthenium catalysts, which introduce metal contamination concerns for pharmaceutical intermediates and require subsequent purification steps to meet residual metal specifications [1].

Oxidative cyclization Metal-free synthesis Sulfonamide chemistry Green chemistry

Synthetic Accessibility: Two-Step Preparation from Vinyltrimethylsilane vs. Multi-Step Synthesis of Complex Alternative Reagents

SES-Cl is readily prepared in two steps from commercially available vinyltrimethylsilane via sodium bisulfite addition followed by treatment with thionyl chloride (SOCl₂), with overall yields of 78–86% for the intermediate sulfonate salt and subsequent conversion to the sulfonyl chloride [1]. This contrasts with structurally complex alternative sulfonyl chloride reagents (e.g., 2-(phenylseleno)ethanesulfonyl chloride), which require multi-step syntheses involving selenium-containing intermediates that are both more expensive and present additional toxicity and waste disposal considerations [2].

Reagent synthesis Supply chain reliability Vinyltrimethylsilane Cost of goods

Optimal Application Scenarios for 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) 106018-85-3 Based on Verified Performance Evidence


Multi-Step Total Synthesis of Complex Natural Products Requiring Orthogonal Amine Protection

SES-Cl is optimally deployed in total syntheses where an amine must remain protected through strongly acidic, basic, oxidative, or reductive steps, then be selectively liberated in the presence of Boc groups, tert-butyl esters, silyl ethers, and benzyl ethers. The fluoride-mediated cleavage mechanism (CsF in DMF or TBAF in CH₃CN) provides an orthogonal deprotection vector that leaves other common protecting groups intact [1]. This strategy has been demonstrated in the synthesis of l-azetidine-2-carboxylic acid, where SES protection enabled orthogonal manipulation of nitrogen functionality alongside tert-butyl ester protection [2].

Solid-Phase and Solution-Phase Peptide Synthesis with Stereochemical Integrity Requirements

SES-protected amino acids can be employed in peptide coupling reactions with the same confidence as Boc- or Fmoc-protected building blocks, with no detectable racemization under standard coupling conditions [1]. This application scenario is particularly valuable when orthogonal protection strategies are required beyond the standard Boc/Bzl and Fmoc/tBu schemes, or when the target peptide contains functionalities sensitive to the deprotection conditions of conventional protecting groups.

Metal-Free Synthesis of Pharmaceutical Intermediates Subject to ICH Q3D Elemental Impurity Guidelines

SES-Cl enables regioselective oxidative cyclization of sulfonamides under metal-free conditions [1]. This application scenario is directly relevant to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, where residual transition metal content (Pd, Cu, Ru, etc.) must be controlled to parts-per-million levels per ICH Q3D guidelines. Metal-free methodology eliminates catalyst removal steps, reduces purification costs, and accelerates regulatory compliance documentation [2].

Process-Scale Amine Derivatization Requiring Efficient N-Alkylation Without Hazardous Azodicarboxylate Reagents

The bis-SES-imide synthon derived from SES-Cl enables efficient N-alkylation via the Mitsunobu reaction, with the SES group simultaneously protecting and acidifying the nitrogen for effective nucleophilic attack [1]. For process-scale applications where traditional Mitsunobu conditions (DEAD/DIAD) present safety hazards due to azodicarboxylate explosivity, the SES-activation approach may be adapted to alternative alkylation protocols with sulfonate leaving groups, providing a pathway to reduced process safety risk [2].

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